

Application Notes and Protocols for Studying Dopamine Transporter Function Using Dimethocaine

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Compound of Interest		
Compound Name:	C16H26Ino2	
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These application notes provide a comprehensive guide for utilizing Dimethocaine as a pharmacological tool to investigate the function of the dopamine transporter (DAT). The protocols outlined below are based on established methodologies and published research findings, offering a framework for in vitro and in vivo characterization of Dimethocaine's interaction with DAT.

Introduction

Dimethocaine (DMC), also known as larocaine, is a local anesthetic with structural and functional similarities to cocaine.[1] It acts as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft.[1][2] This property makes Dimethocaine a valuable research tool for studying DAT function, dopaminergic neurotransmission, and the mechanisms of action of psychostimulants. Compared to cocaine, Dimethocaine exhibits slightly lower potency in binding to DAT and inhibiting dopamine uptake.[2]

Data Presentation Quantitative Data Summary



The following tables summarize the key quantitative parameters of Dimethocaine's interaction with the dopamine transporter, as reported in the scientific literature.

Parameter	Value (Dimethocaine)	Value (Cocaine for comparison)	Assay	Reference
Ki (μM)	1.4	0.6	[3H]CFT binding	[2]
IC50 (μM)	1.2	0.7	[³H]Dopamine uptake	[2]

Table 1: In Vitro Binding Affinity and Uptake Inhibition of Dimethocaine at the Dopamine Transporter.

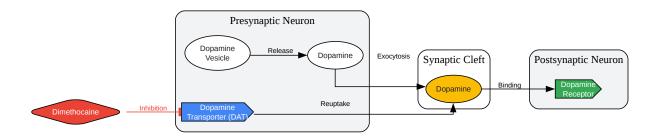
Compound	Concentration	Effect on Dopamine Efflux	Method	Reference
Dimethocaine	1 mM	12-fold increase in dialysate dopamine	In vivo microdialysis in rat striatum	[2]
Cocaine	0.1 mM	12-fold increase in dialysate dopamine	In vivo microdialysis in rat striatum	[2]
Procaine	10 mM	6-fold increase in dialysate dopamine	In vivo microdialysis in rat striatum	[2]

Table 2: In Vivo Effects of Dimethocaine on Dopamine Efflux.

Signaling Pathway

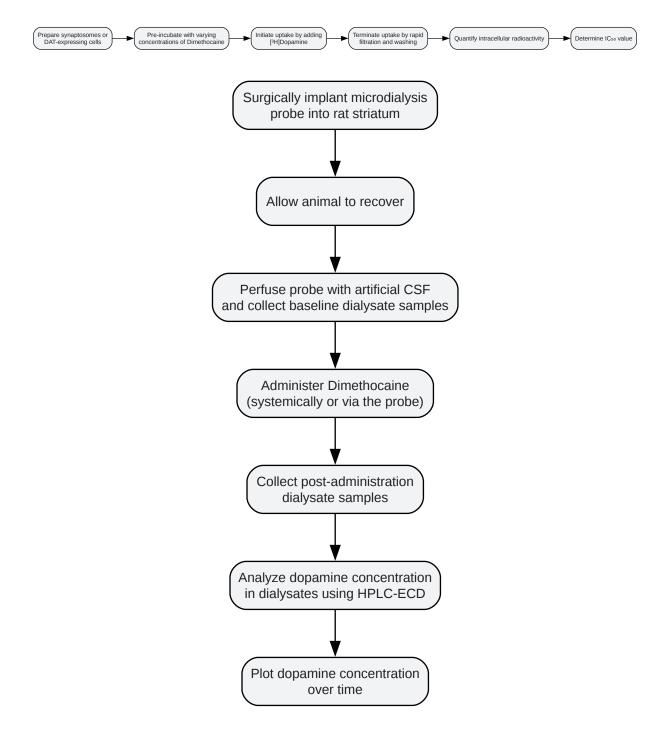
The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter and its inhibition by Dimethocaine.











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References

- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of dopamine uptake in synaptosomal preparations PubMed [pubmed.ncbi.nlm.nih.gov]
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